![molecular formula C17H24ClNO6 B15347702 Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride CAS No. 79802-69-0](/img/structure/B15347702.png)
Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride is a complex organic compound with a molecular formula of C17H24ClNO6 and a molecular weight of 373.829 g/mol[_{{{CITATION{{{1{diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl ...](https://www.bocsci.com/diethyl-2-6-hydroxy-4-7-dimethoxy-1-benzofuran-5-carbonyl-oxyethyl-cas-79802-69-0-item-130941.html). This compound is characterized by its benzofuran core, which is a fused ring structure consisting of a benzene ring fused to a furan ring[{{{CITATION{{{_1{diethyl-2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl .... The presence of hydroxyl, methoxy, and carbonyl groups attached to the benzofuran ring makes it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the hydroxyl, methoxy, and carbonyl groups at the desired positions on the benzofuran ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions[_{{{CITATION{{{_1{diethyl-2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl .... The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the synthesized compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{diethyl-2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups attached to the benzofuran core.
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups on the benzofuran ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride is similar to other benzofuran derivatives, such as:
Diethyl 4-hydroxypyridine-2,6-dicarboxylate: Both compounds share a similar core structure but differ in their functional groups and substituents.
4-Hydroxy-2-quinolones: These compounds also contain fused heterocyclic structures and exhibit unique biological activities.
Eigenschaften
CAS-Nummer |
79802-69-0 |
|---|---|
Molekularformel |
C17H24ClNO6 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO6.ClH/c1-5-18(6-2)8-10-24-17(20)12-13(19)16(22-4)15-11(7-9-23-15)14(12)21-3;/h7,9,19H,5-6,8,10H2,1-4H3;1H |
InChI-Schlüssel |
OZUCXGWYZVDFOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


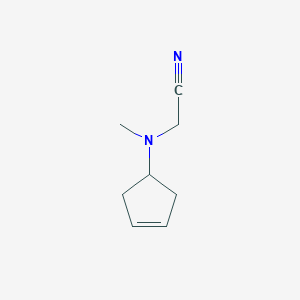
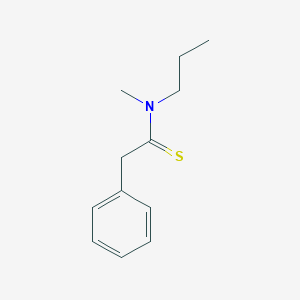
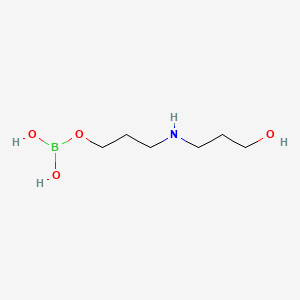

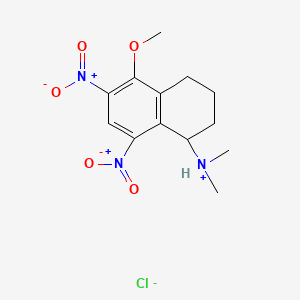
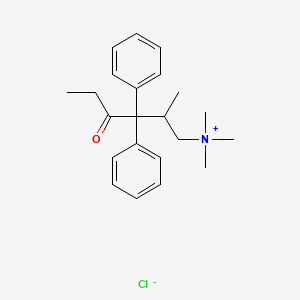

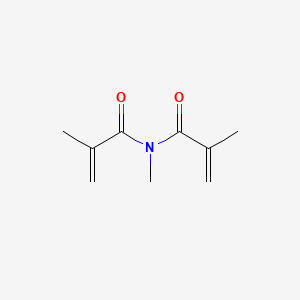
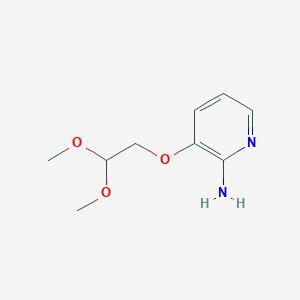

![5,9-Epoxyoxazolo[3,2-a]azepine(9CI)](/img/structure/B15347664.png)
![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)
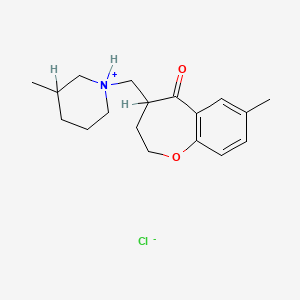
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
